Elsamitrucin
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Overview
Description
Elsamitrucin is a cytostatic agent and a fermentation product that has shown activity in various in vivo tumor models of murine and human origin . It is chemically related to chartreusin and is used in chemotherapy . The compound is known for its ability to induce single-strand breaks in DNA and inhibit topoisomerase I and II, enzymes crucial for DNA replication .
Preparation Methods
Elsamitrucin can be prepared in stable solid, crystalline forms suitable for pharmaceutical formulations. These forms include salts such as lactate, fumarate, maleate, succinate, tartrate, tosylate, methanesulfonate, benzoate, salicylate, hydrochloride, sulfate, and phosphate . The preparation involves fermentation processes using actinomycete strains, followed by purification and crystallization to obtain the desired salt forms .
Chemical Reactions Analysis
Elsamitrucin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: this compound can be reduced using common reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Elsamitrucin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying DNA-binding properties and the effects of topoisomerase inhibition.
Biology: The compound is utilized in research on cell cycle regulation and apoptosis due to its ability to induce DNA damage.
Mechanism of Action
Elsamitrucin exerts its effects by inducing single-strand breaks in DNA and inhibiting topoisomerase I and II . These enzymes are essential for DNA replication and transcription, and their inhibition leads to the disruption of DNA synthesis and cell division. The compound binds to DNA, causing structural changes that prevent the proper functioning of topoisomerases, ultimately leading to cell death .
Comparison with Similar Compounds
Elsamitrucin is chemically related to chartreusin, another antitumor antibiotic . Both compounds share a common chromophore and exhibit similar DNA-binding properties. this compound has unique structural features that contribute to its distinct biological activity. Other similar compounds include:
Chartreusin: Shares a common chromophore with this compound and has similar DNA-binding properties.
Aminoglycosides: A class of antibiotics that includes compounds like streptomycin, which also exhibit DNA-binding and topoisomerase inhibition properties.
This compound’s uniqueness lies in its specific structural modifications that enhance its antitumor activity and reduce toxicity compared to other similar compounds .
Properties
Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication. | |
CAS No. |
97068-30-9 |
Molecular Formula |
C33H35NO13 |
Molecular Weight |
653.6 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
InChI |
InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1 |
InChI Key |
MGQRRMONVLMKJL-KWJIQSIXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |
Appearance |
Solid powder |
97068-30-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
10Oelsaminosylelsarosylchartarin; elsamicin A; BBM 2478A; BMY2800; BRN 5214813; BMY28090 D03977 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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